

Technical Support Center: Synthesis of 3-Sulfanyloxolan-2-one

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Compound of Interest

Compound Name: 3-Sulfanyloxolan-2-one

Cat. No.: B077332

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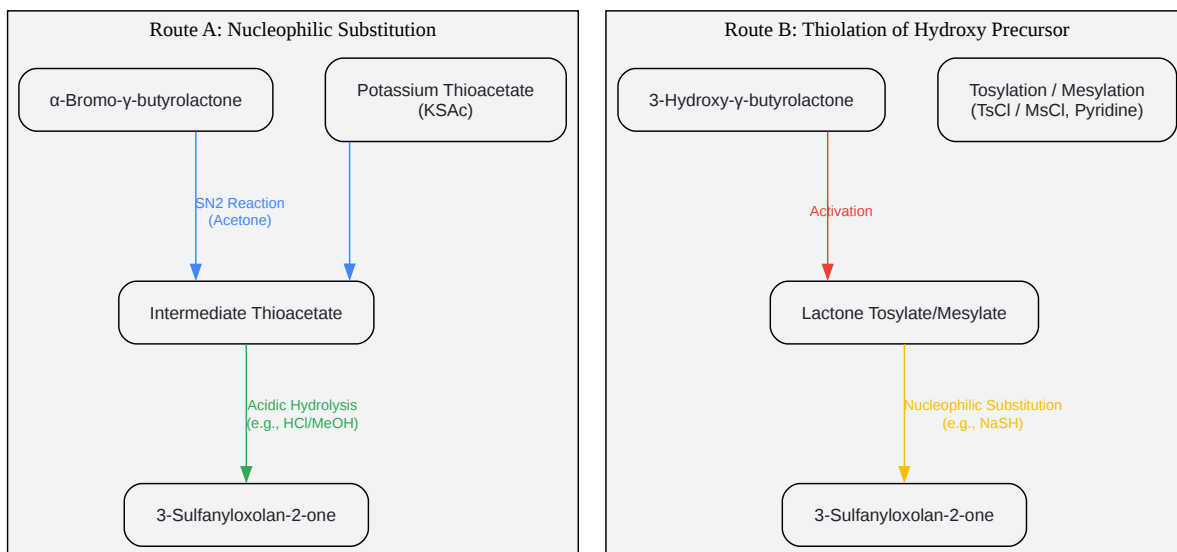
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of **3-Sulfanyloxolan-2-one** (also known as α -Mercapto- γ -butyrolactone).

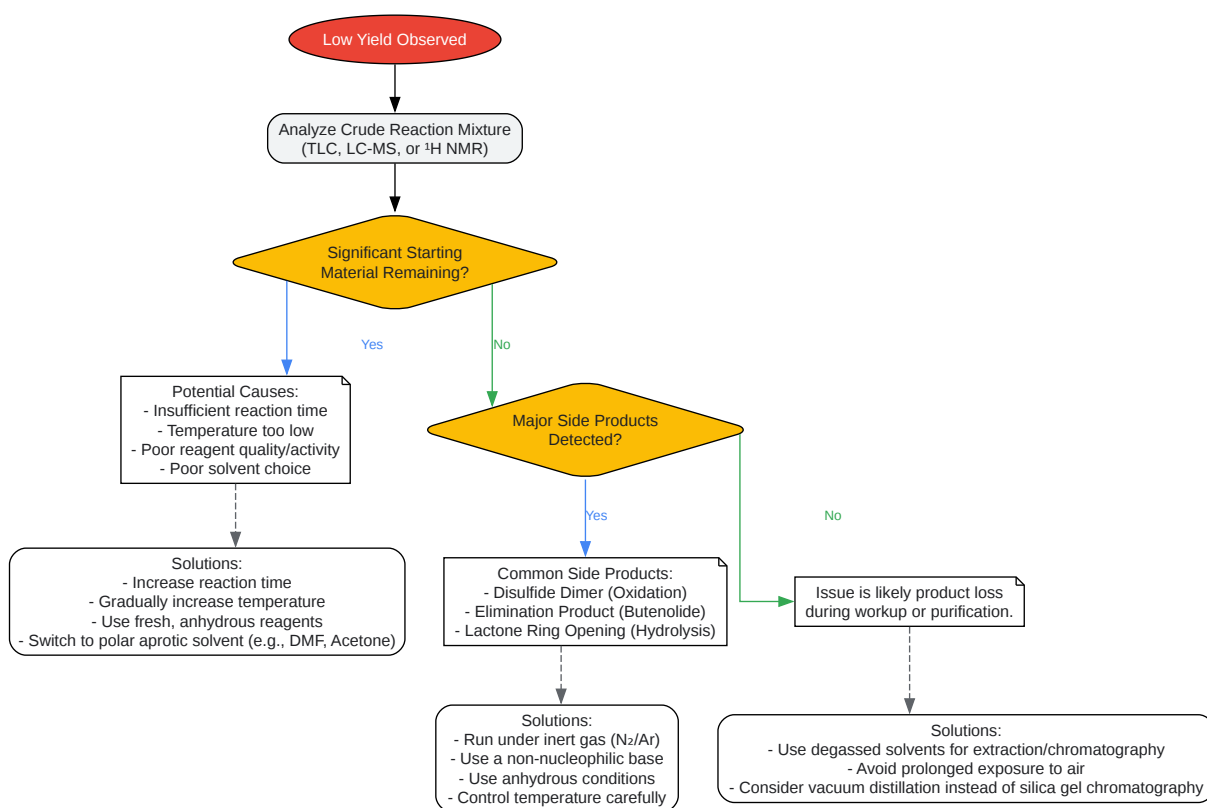
Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 3-Sulfanyloxolan-2-one?

There are two common and effective strategies for synthesizing **3-Sulfanyloxolan-2-one**. The choice depends on the availability of starting materials and desired reaction conditions.

- **Route A: Nucleophilic Substitution.** This is the most direct method, involving the reaction of α -bromo- γ -butyrolactone with a sulfur nucleophile. A common approach is to use a protected thiol, like thioacetate, followed by hydrolysis to yield the free thiol. This two-step process often provides cleaner reactions and higher yields compared to using hydrosulfide salts directly.
- **Route B: Thiolation of a Hydroxy Precursor.** This route starts from the more readily available 3-Hydroxy- γ -butyrolactone. The hydroxyl group is first converted into a good leaving group (e.g., tosylate or mesylate) and then displaced by a sulfur nucleophile. This method is advantageous if the halo-lactone starting material is not accessible.





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